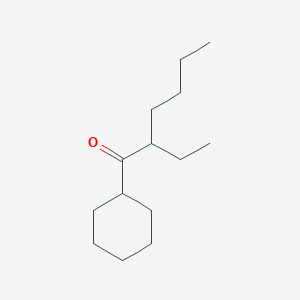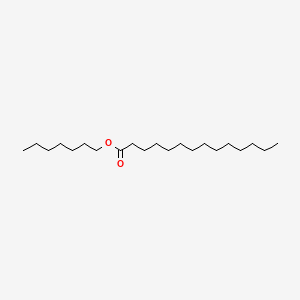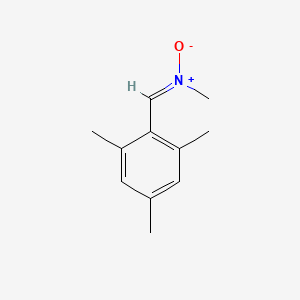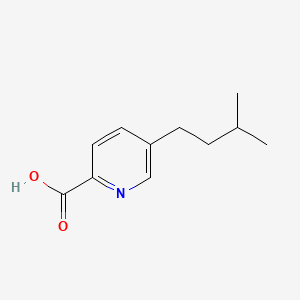
5-Isopentylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopentylpicolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an isopentyl group attached to the fifth position of the picolinic acid structure Picolinic acids are derivatives of pyridine with a carboxylic acid group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopentylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Isopentylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopentyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Isopentylpicolinic acid is used as a ligand in coordination chemistry due to its ability to chelate metal ions. It forms stable complexes with transition metals, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential role in metal ion transport and homeostasis. It is also studied for its interactions with enzymes and proteins.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a metal chelator in the treatment of metal ion imbalances and related disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Isopentylpicolinic acid involves its ability to chelate metal ions. By binding to metal ions, it can alter their availability and activity in biological systems. This chelation can affect various molecular targets, including enzymes and proteins that require metal ions for their function. The compound’s ability to modulate metal ion concentrations makes it a valuable tool in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Picolinic acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the third position.
Isonicotinic acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness: 5-Isopentylpicolinic acid is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and ability to form complexes with metal ions, making it distinct from its parent compound and other isomers.
Eigenschaften
CAS-Nummer |
49751-50-0 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
5-(3-methylbutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)3-4-9-5-6-10(11(13)14)12-7-9/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
MXBGCRRAUSJALE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=CN=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


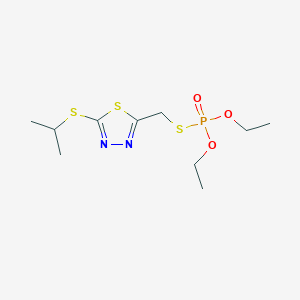

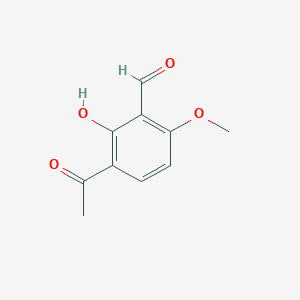

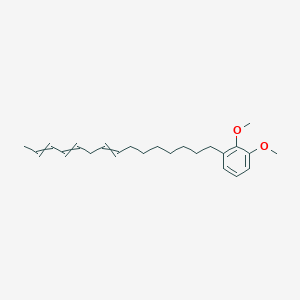
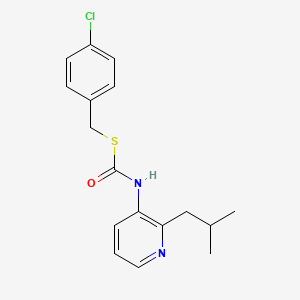

![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
